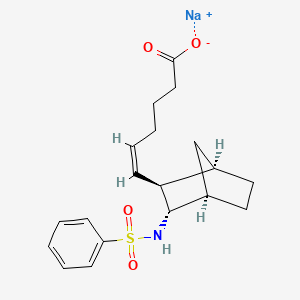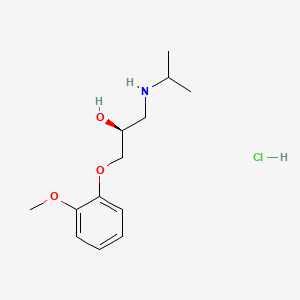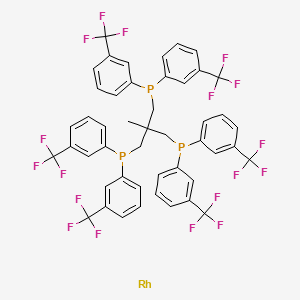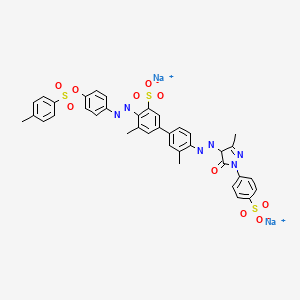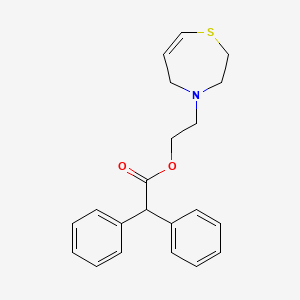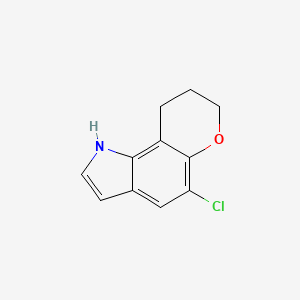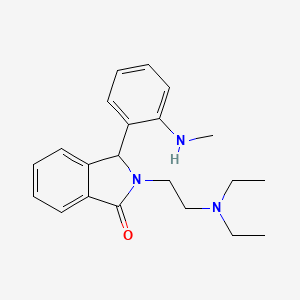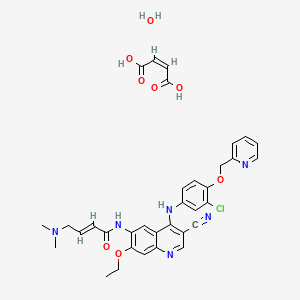
Neratinib maleate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neratinib maleate monohydrate is a pharmaceutical compound used primarily in the treatment of breast cancer. It is a tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 4 (HER4). This compound is known for its ability to irreversibly bind to these receptors, thereby inhibiting their activity and reducing oncogenic signaling .
Vorbereitungsmethoden
The preparation of Neratinib maleate monohydrate involves several synthetic routes and reaction conditions. One common method includes the preparation of the crystalline form of Neratinib base, which is then converted to Neratinib maleate. The process involves the use of various reagents and solvents to achieve the desired crystalline form. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Neratinib maleate monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Neratinib maleate monohydrate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying tyrosine kinase inhibitors. In biology and medicine, it is extensively researched for its therapeutic potential in treating HER2-positive breast cancer. Additionally, it has shown promise in treating other types of cancer and diseases, such as diabetes, by restoring pancreatic beta-cell function . In the industry, it is used in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
The mechanism of action of Neratinib maleate monohydrate involves its irreversible binding to the HER2, EGFR, and HER4 receptors. This binding prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways. By inhibiting these pathways, this compound effectively slows down or stops the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Neratinib maleate monohydrate is unique compared to other tyrosine kinase inhibitors due to its irreversible binding mechanism and its ability to target multiple receptors (HER2, EGFR, and HER4). Similar compounds include lapatinib, afatinib, and dacomitinib, which also target HER2 and EGFR but differ in their binding mechanisms and specificity. For example, lapatinib is a reversible inhibitor, while afatinib and dacomitinib are irreversible inhibitors like Neratinib .
Eigenschaften
CAS-Nummer |
1144516-12-0 |
|---|---|
Molekularformel |
C34H35ClN6O8 |
Molekulargewicht |
691.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrate |
InChI |
InChI=1S/C30H29ClN6O3.C4H4O4.H2O/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8;/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8);1H2/b9-7+;2-1-; |
InChI-Schlüssel |
RLHWZKSMMZVQPD-VCGXHCGKSA-N |
Isomerische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.O |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
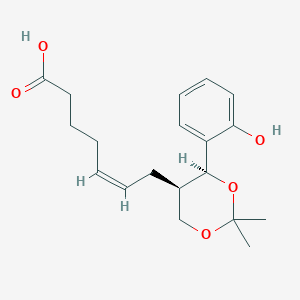
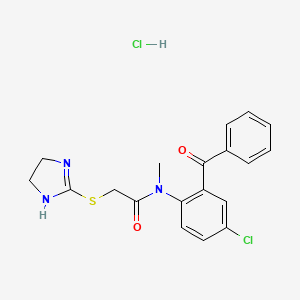

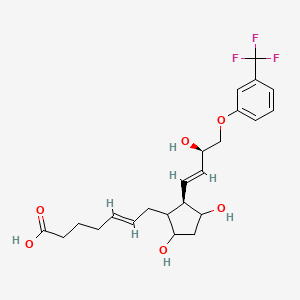
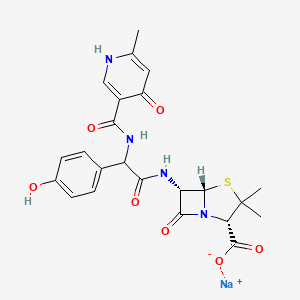
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
